Molecular Weight Advantage for Permeability-Driven Lead Optimization
The target compound's molecular weight (270.35 g/mol) is substantially lower than that of the phenyl-pyrazole analog (332.43 g/mol) and the benzothiadiazole analog (324.42 g/mol), positioning it more favorably within optimal drug-likeness space. Lower MW correlates with improved passive permeability potential as predicted by Lipinski's Rule of Five guidance [1]. The isoxazole analog (285.36 g/mol) is only 15 g/mol heavier, but its replacement of the pyrazole with an isoxazole ring alters key electronic and hydrogen-bonding properties that influence target recognition [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 270.35 |
| Comparator Or Baseline | Phenyl-pyrazole analog: 332.43; Isoxazole analog: 285.37; Benzothiadiazole analog: 324.43 |
| Quantified Difference | ΔMW = -62.08 vs phenyl-pyrazole; -15.02 vs isoxazole; -54.08 vs benzothiadiazole |
| Conditions | Calculated molecular weights from molecular formulas; computational predictions from Sildrug Database |
Why This Matters
Lower MW within the 270–285 Da range increases the probability of achieving favorable oral bioavailability metrics, which is critical for in vivo pharmacology studies and lead compound selection.
- [1] Computational prediction data for C16H20N4O2S and C13H16N4O2S2. Sildrug Database. Accessed April 2026. View Source
- [2] Computational prediction data for C12H19N3O3S. Sildrug Database. Accessed April 2026. View Source
